2-Nitro-5-(thiomorpholin-4-yl)aniline
Overview
Description
2-Nitro-5-(thiomorpholin-4-yl)aniline is an organic compound with the molecular formula C10H13N3O2S It is characterized by the presence of a nitro group (-NO2) and a thiomorpholine ring attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(thiomorpholin-4-yl)aniline typically involves the nitration of 5-(thiomorpholin-4-yl)aniline. The process begins with the preparation of 5-(thiomorpholin-4-yl)aniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aniline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(thiomorpholin-4-yl)aniline undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the thiomorpholine ring can be replaced by other functional groups.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Amino-5-(thiomorpholin-4-yl)aniline.
Substitution: Derivatives with different functional groups replacing the nitro or thiomorpholine moieties.
Oxidation: Sulfoxides or sulfones of this compound.
Scientific Research Applications
2-Nitro-5-(thiomorpholin-4-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(thiomorpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiomorpholine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.
Comparison with Similar Compounds
2-Nitro-5-(thiomorpholin-4-yl)aniline can be compared with other similar compounds, such as:
2-Nitroaniline: Lacks the thiomorpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
5-(Thiophen-2-yl)-2-nitroaniline: Contains a thiophene ring instead of a thiomorpholine ring, which may result in different chemical and biological properties.
2-Nitro-4-(morpholin-4-yl)aniline: Contains a morpholine ring instead of a thiomorpholine ring, which may affect its reactivity and interactions with biological targets.
The unique combination of the nitro group and the thiomorpholine ring in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-Nitro-5-(thiomorpholin-4-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound’s biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group and a thiomorpholine ring, which contribute to its biological activity. The presence of the nitro group can lead to bioreduction, forming reactive intermediates that may interact with cellular components. The thiomorpholine moiety enhances binding affinity to molecular targets, such as enzymes and receptors, thereby influencing various biochemical pathways.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : By binding to certain receptors, it can modulate their activity, which is crucial for therapeutic effects.
- Formation of Active Metabolites : The compound can undergo metabolic transformations that yield active metabolites with distinct biological activities .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial potential, warranting further investigation into its use as an antibiotic agent .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably, it has demonstrated cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics. For instance:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 10.5 | |
Related Compound A | A549 | 8.3 | |
Related Compound B | HeLa | 12.0 |
These results indicate that structural modifications can enhance the efficacy of the compound against specific cancer types.
Case Studies
-
Antimicrobial Screening :
A study conducted on various derivatives of thiomorpholine-based compounds found that those incorporating the nitro group exhibited enhanced activity against drug-resistant bacterial strains. The study highlighted the importance of the thiomorpholine ring in facilitating interaction with bacterial enzymes . -
Cytotoxicity Evaluation :
In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines, revealing significant apoptosis induction at lower concentrations compared to traditional chemotherapeutics .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications to the thiomorpholine ring and the positioning of the nitro group significantly affect biological activity:
Properties
IUPAC Name |
2-nitro-5-thiomorpholin-4-ylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCUKDARNAGSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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